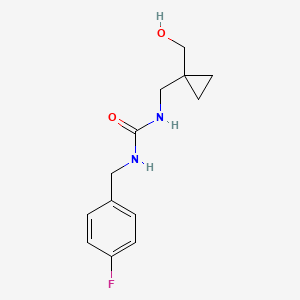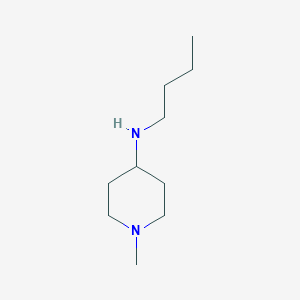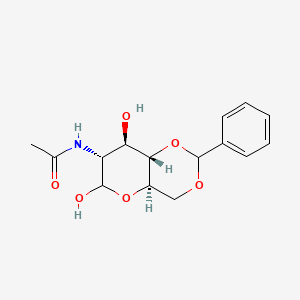
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as DFOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFOA is a synthetic compound that is used as a tool compound in research to study the mechanism of action of certain enzymes and proteins.
科学的研究の応用
Antifungal Medications
This compound has been explored for its use in antifungal medications . Its structural analogs have shown effectiveness against fungal infections, particularly those caused by Candida albicans. The difluorophenyl group contributes to the compound’s ability to inhibit fungal growth, making it a valuable candidate for developing new antifungal agents .
Synthesis of Optically Active Compounds
The compound serves as an intermediate in the synthesis of optically active compounds. These compounds have significant applications in creating drugs with specific enantiomeric forms, which can have different biological activities and therapeutic effects .
Cytochrome P450 Inhibitors
Derivatives of this compound have been studied as potential cytochrome P450 inhibitors . Cytochrome P450 enzymes are involved in the metabolism of drugs, and their inhibition can be crucial for increasing the efficacy of certain medications by preventing their breakdown .
Structure-Activity Relationship (SAR) Studies
The compound’s derivatives can be used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. This is essential for drug design and optimization .
Antimicrobial Agents
Research has indicated that this compound could be modified to create potent antimicrobial agents . These agents could be effective against a range of microbial pathogens, contributing to the fight against antibiotic resistance .
Clinical Trials Candidate
The compound’s analogs have been selected as candidates for clinical trials. This highlights its potential efficacy and safety profile, which are critical factors in drug development .
特性
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c14-10-4-3-8(6-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHWERAAPLGMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2950390.png)
![N-cyclopropyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2950391.png)

![(4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2950393.png)


![3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B2950403.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950405.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamide](/img/structure/B2950408.png)


